molecular formula C18H17N3O2S B2538561 Phenyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1105199-90-3

Phenyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2538561
CAS No.: 1105199-90-3
M. Wt: 339.41
InChI Key: FEJSNYYHCFAKJH-UHFFFAOYSA-N
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Description

Phenyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a heterocyclic compound that features a thiophene ring, an oxadiazole ring, and a piperidine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves the formation of the oxadiazole ring through cyclization reactions. One common method involves the reaction of a thiophene derivative with hydrazine hydrate to form a hydrazide intermediate. This intermediate is then reacted with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The final step involves the coupling of the oxadiazole derivative with a piperidine derivative to form the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Phenyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Phenyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways or interference with cellular processes such as DNA replication .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide: Similar structure with a pyrazole ring instead of an oxadiazole ring.

    N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide: Another similar compound with a pyrazole ring.

Uniqueness

Phenyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties that are distinct from those of similar compounds with different heterocyclic rings .

Biological Activity

Phenyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound characterized by its unique structural features, which include a phenyl group, a piperidine moiety, and a thiophene-substituted oxadiazole. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Structural Characteristics

The compound can be described by the following structural formula:

C18H18N4O2S\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

This structure allows for various interactions within biological systems, enhancing its reactivity and biological activity.

The mechanism of action of this compound involves its interaction with various molecular targets. The oxadiazole ring can engage in hydrogen bonding and π-π stacking interactions, enhancing its binding affinity to biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed pharmacological effects.

Biological Activities

Research has indicated that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of oxadiazole compounds possess significant antimicrobial properties. For instance, certain oxadiazole derivatives have demonstrated activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 3.12 to 12.5 µg/mL .
  • Antimalarial Effects : The compound's structural similarity to known antimalarial agents suggests potential efficacy against malaria parasites. Preliminary studies indicated that related compounds exhibit promising results in inhibiting Plasmodium falciparum growth .
  • Anticancer Potential : The presence of the piperidine moiety is associated with anticancer properties. Compounds containing this structure have been reported to inhibit cancer cell proliferation in vitro and in vivo .

Case Studies

Several studies have explored the biological activity of phenyl-substituted oxadiazoles:

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of various oxadiazole derivatives against clinical isolates of bacteria. Among these, this compound showed significant inhibition against multiple bacterial strains .
  • Antimalarial Testing : In a controlled laboratory setting, the compound was tested alongside established antimalarial drugs. Results indicated that it inhibited the growth of Plasmodium falciparum at concentrations comparable to those of traditional treatments .
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines revealed that the compound effectively induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds was conducted:

Compound NameStructure FeaturesBiological ActivityReference
Compound AOxadiazole + PiperidineAntimicrobial
Compound BOxadiazole + ThiopheneAnticancer
Compound COxadiazole + IndoleAntimalarial

Properties

IUPAC Name

phenyl-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-18(13-6-2-1-3-7-13)21-10-4-8-14(12-21)16-19-20-17(23-16)15-9-5-11-24-15/h1-3,5-7,9,11,14H,4,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJSNYYHCFAKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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